[(4-Bromothiophen-2-yl)methyl](propyl)amine
CAS No.:
Cat. No.: VC20400866
Molecular Formula: C8H12BrNS
Molecular Weight: 234.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrNS |
|---|---|
| Molecular Weight | 234.16 g/mol |
| IUPAC Name | N-[(4-bromothiophen-2-yl)methyl]propan-1-amine |
| Standard InChI | InChI=1S/C8H12BrNS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6,10H,2-3,5H2,1H3 |
| Standard InChI Key | HQQLKVKBEKZCIA-UHFFFAOYSA-N |
| Canonical SMILES | CCCNCC1=CC(=CS1)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (4-Bromothiophen-2-yl)methylamine is C₈H₁₂BrNS, with a molecular weight of 234.16 g/mol . The structure comprises a thiophene ring brominated at the 4-position, linked via a methylene group to a propylamine moiety. This configuration introduces distinct electronic characteristics: the bromine atom acts as an electron-withdrawing group, polarizing the thiophene ring, while the amine group provides nucleophilic reactivity.
Key physicochemical properties inferred from structural analogs include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) due to the amine’s basicity and thiophene’s aromaticity.
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Melting Point: Estimated range of 80–90°C based on similar bromothiophene derivatives.
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Stability: Susceptible to oxidative degradation under prolonged light exposure, necessitating storage in inert atmospheres .
Spectroscopic characterization data for this specific compound remains limited, but nuclear magnetic resonance (NMR) of related structures shows characteristic signals:
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¹H NMR: Thiophene protons resonate at δ 6.8–7.2 ppm, while methylene (CH₂) and propyl groups appear at δ 2.5–3.5 ppm .
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¹³C NMR: The brominated carbon (C-4) typically appears at δ 110–120 ppm, with thiophene carbons between δ 125–140 ppm.
Synthesis and Optimization Strategies
Synthesis of (4-Bromothiophen-2-yl)methylamine typically follows a multi-step route, as outlined below:
Thiophene Bromination
4-Bromothiophene-2-carbaldehyde is prepared via electrophilic aromatic substitution, using bromine in acetic acid at 0–5°C. The aldehyde group is subsequently reduced to a hydroxymethyl intermediate using sodium borohydride (NaBH₄) in methanol .
Amine Functionalization
The hydroxymethyl group undergoes nucleophilic substitution with propylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃), yielding the target compound. Reaction conditions (temperature: 60–70°C, solvent: toluene) are critical to minimizing side products like N-alkylation byproducts .
Yield Optimization:
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Catalyst Loading: 10 mol% AlCl₃ improves reaction efficiency to ~75% yield.
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Solvent Choice: Toluene outperforms dichloromethane due to better solubility of intermediates.
Applications in Medicinal Chemistry
Bromothiophene amines are explored for their bioactivity, though specific studies on (4-Bromothiophen-2-yl)methylamine remain sparse. Insights from analogs suggest potential applications:
Kinase Inhibition
Compounds with bromothiophene moieties exhibit inhibitory activity against tyrosine kinases (e.g., EGFR) by competing with ATP-binding sites. The propylamine chain may enhance solubility, improving bioavailability compared to shorter-chain analogs .
Antimicrobial Activity
Methylpropylamine derivatives demonstrate moderate antibacterial effects against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values of 32–64 µg/mL. The bromine atom’s electron-withdrawing effect likely enhances membrane penetration.
Comparative Analysis with Structural Analogs
The table below contrasts (4-Bromothiophen-2-yl)methylamine with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Notable Properties |
|---|---|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | C₈H₁₂BrNS | 234.16 | Propylamine side chain | High solubility in aprotic solvents |
| (4-Bromothiophen-2-yl)methylamine | C₈H₁₀BrNS | 232.14 | Allyl group instead of propyl | Enhanced reactivity in click chemistry |
| [(4-Bromothiophen-2-yl)methyl][3-(methylsulfanyl)propyl]amine | C₉H₁₄BrNS₂ | 280.25 | Methylsulfanyl-propyl chain | Improved metabolic stability |
Future Research Directions
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Pharmacological Profiling: Systematic in vitro screening against cancer cell lines and microbial pathogens.
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Structure-Activity Relationship (SAR) Studies: Modifying the amine chain length (e.g., butyl, pentyl) to optimize bioactivity .
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Process Chemistry: Developing greener synthesis routes using biocatalysts or flow chemistry.
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